Proteins, oat - 134134-87-5

Proteins, oat

Catalog Number: EVT-1520566
CAS Number: 134134-87-5
Molecular Formula: C8H11NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of oat proteins is the whole oat grain, particularly the groats, which are dehulled seeds. Oats are cultivated in various regions worldwide, with significant production in North America and Europe. The nutritional profile of oats includes not just proteins but also carbohydrates, dietary fibers (notably beta-glucans), and essential fatty acids, making them a valuable component of human diets .

Classification

Oat proteins are classified into several categories based on their solubility:

  • Globulins: Water-soluble proteins that are predominant in oats.
  • Prolamins (Avenins): Alcohol-soluble proteins that are present in smaller quantities.
  • Glutelins: These proteins vary widely in solubility depending on extraction methods.
  • Albumins: Water-soluble proteins that account for a minor fraction of total protein content .
Synthesis Analysis

Methods

The synthesis of oat proteins occurs primarily during seed development. The regulation involves both transcriptional and post-transcriptional mechanisms. The genes encoding these proteins are expressed in response to environmental conditions and developmental cues. Techniques such as gel electrophoresis and tandem mass spectrometry are employed to analyze and confirm the identity of these proteins .

Technical Details

Recent studies have focused on optimizing extraction methods for oat protein concentrates. For instance, enzyme-assisted extraction techniques have been developed to enhance protein solubility and functionality. Parameters such as pH, enzyme dosage, and extraction time are critical for maximizing yield and quality .

Molecular Structure Analysis

Structure

Oat globulins are primarily composed of hexameric structures with a molecular weight around 340 kDa. Each subunit typically consists of a 35 kDa polypeptide linked by disulfide bonds, forming a complex that shares structural similarities with the 11 S globulins found in legumes .

Data

The molecular structure is characterized by specific amino acid compositions that contribute to its nutritional quality. Oat proteins exhibit a higher lysine content compared to other cereals, which is beneficial for human nutrition .

Chemical Reactions Analysis

Reactions

Oat proteins undergo various chemical reactions during processing, including:

  • Denaturation: Heat treatment can alter protein structure, affecting solubility and functionality.
  • Hydrolysis: Enzymatic hydrolysis can enhance digestibility and functional properties.
  • Modification: Chemical modifications such as acylation and succinylation improve solubility and emulsifying properties but may adversely affect water holding capacity .

Technical Details

The optimization of these reactions is crucial for developing high-quality oat protein products suitable for food applications.

Mechanism of Action

Process

The mechanism by which oat proteins exert their benefits includes:

  • Nutritional Value: Providing essential amino acids that support growth and maintenance.
  • Functional Properties: Contributing to texture, stability, and mouthfeel in food products through emulsification and gelling capabilities.

Data

Physical and Chemical Properties Analysis

Physical Properties

Oat proteins exhibit excellent emulsifying properties due to their hydrophilic-lipophilic balance. They form stable gels when heated, which is advantageous in various food applications.

Chemical Properties

The solubility profile varies significantly among different protein fractions:

  • Globulins: Highly soluble in water.
  • Prolamins: Soluble in alcohol solutions.
  • Glutelins: Solubility depends on extraction conditions.

Relevant analyses show that modifications can enhance these properties further, making oat proteins versatile ingredients in food technology .

Applications

Scientific Uses

Oat proteins have numerous applications in food science:

  • Nutritional Supplements: Used in protein powders due to their high-quality amino acid profile.
  • Food Products: Incorporated into baked goods, dairy alternatives, and meat substitutes for improved texture and nutritional content.
  • Functional Ingredients: Serve as emulsifiers and stabilizers in various formulations.

Research continues to explore new applications for oat proteins, particularly in health foods aimed at improving dietary intake of plant-based proteins .

Properties

CAS Number

134134-87-5

Product Name

Proteins, oat

Molecular Formula

C8H11NO2

Synonyms

Proteins, oat

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